molecular formula C20H20FN3O7S B2958595 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-57-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2958595
CAS RN: 868981-57-1
M. Wt: 465.45
InChI Key: JWLQLDVUMAERQY-UHFFFAOYSA-N
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Description

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a (3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl group linked by an oxalamide moiety .

Scientific Research Applications

Antibacterial Agents

The structural features of this compound suggest potential as an antibacterial agent . Compounds with similar benzoxepine-oxime-1,2,3-triazole hybrids have been evaluated for their antibacterial properties . The presence of the benzodioxol moiety and the fluorobenzenesulfonyl group could interact with bacterial enzymes or receptors, disrupting their function.

Anticancer Activity

Research indicates that derivatives of benzo[d][1,3]dioxol have been explored for their anticancer properties . Specifically, compounds bearing this moiety have been synthesized and tested against various cancer cell lines, including prostate, pancreatic, and leukemia cells . The compound may serve as a lead structure for developing new anticancer drugs.

Crystallography Studies

The crystal structure of related compounds has been determined, which aids in understanding the molecular conformation and intermolecular interactions . This information is crucial for designing drugs with better efficacy and reduced side effects.

Antitumor Evaluation

Similar compounds with the benzo[d][1,3]dioxol-5-ylmethyl moiety have been synthesized and evaluated for their antitumor activities against cell lines such as HeLa, A549, and MCF-7 . The compound could be investigated for its potential to inhibit tumor growth.

Drug Design and Synthesis

The compound’s structure is amenable to modifications, making it a valuable scaffold in drug design . Its synthesis could involve advanced techniques like Pd-catalyzed C-N cross-coupling, which is a method used in the creation of complex pharmaceuticals .

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O7S/c21-14-2-4-15(5-3-14)32(27,28)24-7-8-29-18(24)11-23-20(26)19(25)22-10-13-1-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLQLDVUMAERQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

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